Cas no 2138234-30-5 (2-Benzofurancarboxylic acid, 3-(ethylsulfonyl)-7-methyl-)

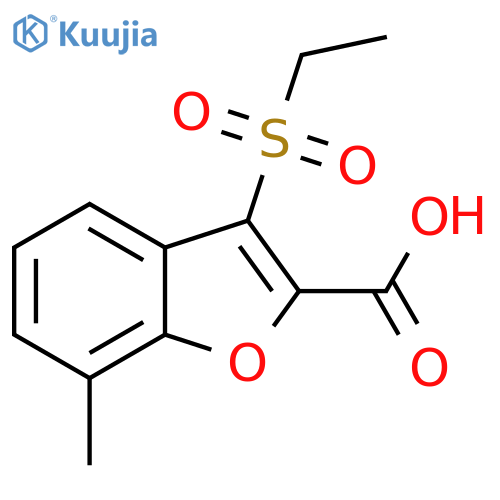

2138234-30-5 structure

商品名:2-Benzofurancarboxylic acid, 3-(ethylsulfonyl)-7-methyl-

CAS番号:2138234-30-5

MF:C12H12O5S

メガワット:268.285682678223

CID:5269043

2-Benzofurancarboxylic acid, 3-(ethylsulfonyl)-7-methyl- 化学的及び物理的性質

名前と識別子

-

- 2-Benzofurancarboxylic acid, 3-(ethylsulfonyl)-7-methyl-

-

- インチ: 1S/C12H12O5S/c1-3-18(15,16)11-8-6-4-5-7(2)9(8)17-10(11)12(13)14/h4-6H,3H2,1-2H3,(H,13,14)

- InChIKey: RSFYHDXIYCNTAL-UHFFFAOYSA-N

- ほほえんだ: O1C2=C(C)C=CC=C2C(S(CC)(=O)=O)=C1C(O)=O

2-Benzofurancarboxylic acid, 3-(ethylsulfonyl)-7-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-361129-2.5g |

3-(ethanesulfonyl)-7-methyl-1-benzofuran-2-carboxylic acid |

2138234-30-5 | 2.5g |

$5940.0 | 2023-03-07 | ||

| Enamine | EN300-361129-0.1g |

3-(ethanesulfonyl)-7-methyl-1-benzofuran-2-carboxylic acid |

2138234-30-5 | 0.1g |

$2668.0 | 2023-03-07 | ||

| Enamine | EN300-361129-1.0g |

3-(ethanesulfonyl)-7-methyl-1-benzofuran-2-carboxylic acid |

2138234-30-5 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-361129-0.05g |

3-(ethanesulfonyl)-7-methyl-1-benzofuran-2-carboxylic acid |

2138234-30-5 | 0.05g |

$2545.0 | 2023-03-07 | ||

| Enamine | EN300-361129-10.0g |

3-(ethanesulfonyl)-7-methyl-1-benzofuran-2-carboxylic acid |

2138234-30-5 | 10.0g |

$13032.0 | 2023-03-07 | ||

| Enamine | EN300-361129-5.0g |

3-(ethanesulfonyl)-7-methyl-1-benzofuran-2-carboxylic acid |

2138234-30-5 | 5.0g |

$8790.0 | 2023-03-07 | ||

| Enamine | EN300-361129-0.5g |

3-(ethanesulfonyl)-7-methyl-1-benzofuran-2-carboxylic acid |

2138234-30-5 | 0.5g |

$2910.0 | 2023-03-07 | ||

| Enamine | EN300-361129-0.25g |

3-(ethanesulfonyl)-7-methyl-1-benzofuran-2-carboxylic acid |

2138234-30-5 | 0.25g |

$2789.0 | 2023-03-07 |

2-Benzofurancarboxylic acid, 3-(ethylsulfonyl)-7-methyl- 関連文献

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

2138234-30-5 (2-Benzofurancarboxylic acid, 3-(ethylsulfonyl)-7-methyl-) 関連製品

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量